Cimifugin beta-D-glucopyranoside
Description
Contextualization within Natural Product Chemistry and Bioactive Metabolites
Cimifugin (B1198916) beta-D-glucopyranoside belongs to the chromone (B188151) glycosides, a class of secondary metabolites widely distributed in the plant kingdom. nih.gov These compounds are of significant interest to natural product chemists due to their diverse chemical structures and potential biological activities. As a bioactive metabolite, Cimifugin beta-D-glucopyranoside is one of many chemical constituents isolated from medicinal plants that exhibit pharmacological effects. nih.gov Its parent compound, cimifugin, is also a chromone derivative. The glycosidic linkage to a beta-D-glucopyranose sugar moiety is a key structural feature, influencing its solubility and potential interactions within biological systems.
Historical Significance and Traditional Medicinal Applications of Source Plants
The primary plant sources of this compound are species from the genera Cimicifuga and Saposhnikovia. chemicalbook.com These plants have a long and rich history of use in traditional medicine across different cultures.
The genus Cimicifuga, commonly known as black cohosh, has been a staple in North American indigenous medicine for centuries. cabidigitallibrary.orgcabidigitallibrary.org Traditionally, the roots and rhizomes were used to manage a variety of conditions, including gynecological issues like premenstrual syndrome and menopausal symptoms, as well as pain, inflammation, and sore throats. researchgate.netnih.gov In Chinese traditional medicine, "Sheng Ma" (from Cimicifuga heracleifolia) has been used to dissipate body heat and treat ailments like wind-heat headaches and toothaches. researchgate.net
Saposhnikovia divaricata, known as "Fang Feng" in traditional Chinese medicine, has been utilized for its properties to dispel wind and release the exterior. tcmwiki.com Its root is traditionally used to address conditions such as wind-cold or wind-heat syndromes, joint pain, muscle spasms, and various skin conditions like urticaria. tcmwiki.comyoutube.com
Contemporary Research Landscape and Emerging Pharmacological Interests
Modern scientific research has begun to investigate the chemical constituents of these traditionally used plants, leading to the isolation and characterization of compounds like this compound. The contemporary research landscape is focused on validating the traditional uses of these plants and discovering the specific mechanisms of action of their bioactive components.
There is a growing pharmacological interest in the anti-inflammatory and immunomodulatory effects of this compound. chemicalbook.com Studies have explored its potential to influence key inflammatory pathways. researchgate.net Research has shown that prim-O-glucosylcimifugin, a synonym for this compound, has demonstrated anti-inflammatory and immunosuppressive effects. chemicalbook.com For instance, in a study involving lipopolysaccharide-induced acute lung injury in mice, pretreatment with prim-O-glucosylcimifugin was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a dose-dependent manner. chemicalbook.com
Overview of Key Research Areas and Unexplored Scientific Frontiers
The primary areas of research for this compound currently revolve around its anti-inflammatory properties. chemicalbook.comresearchgate.net However, the full spectrum of its biological activities remains largely unexplored.
Future research could delve into several unexplored scientific frontiers:
Structure
2D Structure
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUVHOSBSDYXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Isolation, and Advanced Analytical Characterization of Cimifugin Beta D Glucopyranoside
Botanical Sources and Phytogeographical Distribution
Cimifugin (B1198916) beta-D-glucopyranoside is found in a select group of plant species, each with a distinct geographical footprint. Its distribution is intrinsically linked to the native habitats of these plants.
Primary Occurrence in Saposhnikovia divaricata (Fangfeng)
The primary and most well-documented source of Cimifugin beta-D-glucopyranoside is the root of Saposhnikovia divaricata, a perennial herb from the Apiaceae family. nih.gov Known as "Fangfeng" in traditional Chinese medicine, this plant is widely distributed across Northeast Asia. nih.gov Its native range includes China (in provinces such as Inner Mongolia, Hebei, Shandong, Heilongjiang, Jilin, and Liaoning), Russia (Eastern Siberia and the Far East), Mongolia, Korea, and Japan. wikipedia.orgbiotaxa.org Saposhnikovia divaricata typically thrives in grassy and stony slopes at altitudes of 400–800 meters, as well as along the margins of rice paddies and roadsides. wikipedia.org The concentration of chromones, including this compound, can vary based on the geographical location of the plant. researchgate.net
Identification in Cimicifuga Species (e.g., C. dahurica, C. foetida)
This compound has also been identified in species of the genus Cimicifuga, which is now often classified under the genus Actaea. These herbaceous perennials belong to the Ranunculaceae family.
Cimicifuga dahurica , or Sheng Ma, is native to East Asia, including regions of China, Japan, Mongolia, and Siberia. pfaf.org It is typically found in forest margins, shrub thickets, and in drier valley meadows. pfaf.org The rhizomes of C. dahurica are known to contain this compound. nih.gov
Cimicifuga foetida , commonly known as foetid bugbane, has a broader distribution, extending from Central Russia to Japan and the Himalayas. pfaf.org It inhabits shrubberies and forest clearings, often in humus-rich soils at altitudes up to 4000 meters. pfaf.org Research has confirmed the presence of this compound in this species, which has a history of use in traditional medicine. britannica.com A morphometric analysis has led to the recognition of four distinct species within the C. foetida complex, each with a specific geographic range: C. europaea in Europe, C. foetida in Siberia and Mongolia, C. kashmiriana in Kashmir, and C. mairei in China. researchgate.net
Presence in Eranthis Species
The genus Eranthis, also a member of the Ranunculaceae family, is another botanical source of this compound. wikipedia.org Commonly known as winter aconites, these tuberous perennials are native to southern Europe and extend east across Asia to Japan. wikipedia.org They are characteristically found in woodland habitats. pacificbulbsociety.org For instance, Eranthis hyemalis is native to the deciduous woodlands of continental Europe. ox.ac.uk The genus is divided into two sections, Eranthis and Shibateranthis, with species distributed across Europe and Asia. nih.gov
Extraction Methodologies from Plant Matrices
The isolation of this compound from its natural plant sources involves various extraction techniques, with ongoing research focused on optimizing these methods for improved yield and purity.
Conventional Solvent-Based Extraction Techniques (e.g., Hydroethanolic, Ultrasonic, Reflux)
Conventional solvent-based extraction remains a common approach for obtaining this compound. The choice of solvent and method significantly impacts the extraction efficiency.
Hydroethanolic extraction is frequently employed. Studies have shown that different concentrations of ethanol (B145695) in water affect the yield of the compound. For example, a comparison of water, 50% hydroethanolic, and 75% hydroethanolic extracts from Saposhnikovia divaricata root revealed varying concentrations of this compound, with the 75% hydroethanolic extract showing a high content. researchgate.net
Ultrasonic-assisted extraction (UAE) is a modern technique that utilizes acoustic cavitation to enhance solvent penetration into the plant matrix, thereby improving extraction efficiency and often reducing extraction time and temperature. Research on the extraction of cimifugin (a related compound) from Saposhnikovia divaricata found that sonication for 40 minutes with 70% aqueous methanol (B129727) provided the best yield. jfda-online.com
Reflux extraction , a traditional method involving boiling a solvent with the plant material, is another technique that can be used. While effective, it requires higher temperatures and longer durations, which may not be ideal for all compounds.
The following table summarizes the content of this compound and related compounds in different extracts of Saposhnikovia divaricata root.
| Extraction Method | This compound Content (mg/g DW) | Cimifugin Content (mg/g DW) | 4'-O-glucopyranosyl-5-O-methylvisamminol Content (mg/g DW) | Imperatorin Content (mg/g DW) |
| Juice | ~1.5 | ~0.1 | ~1.8 | ~0.08 |
| Water Extract | ~2.0 | ~0.15 | ~2.2 | ~0.1 |
| 50% Hydroethanolic Extract | ~3.5 | ~0.25 | ~3.8 | ~0.18 |
| 75% Hydroethanolic Extract | ~4.0 | ~0.3 | ~4.2 | ~0.2 |
| Data is estimated from graphical representations in a study by Matusiewicz et al. and is for illustrative purposes. researchgate.net |
Optimization of Extraction Parameters for Yield and Purity
Optimizing extraction parameters is crucial for maximizing the recovery of this compound while maintaining its purity. This often involves a systematic approach to evaluate the influence of various factors.
Response Surface Methodology (RSM) is a statistical tool used to optimize complex processes. It allows for the evaluation of the effects of multiple variables and their interactions on the extraction yield. Key parameters that are often optimized include:
Solvent Concentration: As seen with hydroethanolic extraction, the ratio of ethanol to water is a critical factor. researchgate.net
Extraction Time: The duration of the extraction process can significantly impact the yield, with an optimal time beyond which the yield may plateau or even decrease due to potential degradation. nih.gov
Temperature: Higher temperatures can enhance solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds. nih.gov
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. efloraofindia.com
One study focused on optimizing the ultrasonic extraction of notoginsenoside Fc using RSM and found optimal conditions to be an extraction time of 1.5 hours, an ethanol concentration of 86%, and a liquid-to-solid ratio of 19:1. efloraofindia.com While this was for a different compound, the principles of optimization are broadly applicable. For the extraction of cimifugin from Saposhnikovia divaricata, a 20-fold volume of 70% aqueous methanol under sonication for 40 minutes was determined to be optimal. jfda-online.com
Following initial extraction, further purification is often necessary. Techniques such as medium-pressure liquid chromatography (MPLC) and high-performance counter-current chromatography (HPCCC) have been successfully used to isolate and purify chromones, including a compound referred to as prim-O-glucosylcimifugin (likely a synonym for this compound), from Saposhnikovia divaricata extracts to a high degree of purity. researchgate.netresearchgate.net
Isolation and Purification Strategies
The extraction of this compound from its primary natural source, the roots of Saposhnikovia divaricata (Fangfeng), requires sophisticated separation and purification strategies to isolate the compound from a complex chemical matrix.
Chromatographic Separation Techniques
Initial separation of this compound from crude plant extracts often involves various forms of liquid chromatography. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for this purpose. Researchers have successfully utilized reversed-phase HPLC, which separates compounds based on their hydrophobicity.
A common approach involves using a C18 column, a stationary phase that is nonpolar. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile (B52724), often with a gradient elution where the solvent composition is changed over time to enhance separation. nih.govresearchgate.net For instance, a gradient elution with methanol and water on an Alltima C18 column has proven effective for separating this compound alongside other components from the plant root. nih.gov
Advanced Purification Protocols
For obtaining high-purity this compound suitable for use as a reference standard or for detailed structural elucidation, advanced purification protocols are necessary. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective technique. researchgate.netnih.gov HSCCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby preventing the irreversible adsorption of the sample and allowing for high recovery rates.
In one established HSCCC method, a two-phase solvent system composed of chloroform-methanol-water (in a 10:8:4 volume ratio) was used to purify prim-O-glucosylcimifugin from a crude extract of Radix saposhnikoviae. researchgate.net Another successful approach utilized a solvent system of ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v). nih.gov These HSCCC steps are often followed by a final polishing step using preparative HPLC, which can yield the compound at purities exceeding 99%. researchgate.net
| Technique | Stationary Phase/Solvent System | Mobile Phase | Outcome | Reference |
|---|---|---|---|---|
| High-Speed Counter-Current Chromatography (HSCCC) | Chloroform-Methanol-Water (10:8:4, v/v) | N/A (Liquid-Liquid Partition) | 21.7 mg obtained from 100 mg of crude sample with >99.0% purity (post-prep HPLC). | researchgate.net |
| High-Performance Counter-Current Chromatography (HPCCC) | Ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v) | N/A (Liquid-Liquid Partition) | 72.1 mg purified from 960 mg of n-butanol extract with >90% purity. | nih.gov |
| Reversed-Phase HPLC | Alltima C18 Column | Methanol-Water Gradient | Successful determination of the compound in root samples. | nih.gov |
| Reversed-Phase HPLC | Agilent Eclipse XDB-C18 Column | Acetonitrile-Water Gradient | Quantitative determination in a complex formulation. | researchgate.net |
High-Resolution Analytical Techniques for Identification and Quantification
Accurate identification and precise quantification of this compound in various samples, from plant material to biological fluids, rely on high-resolution analytical methods.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC-MS is a powerful and sensitive technique for the analysis of this compound, especially in complex matrices like plasma for pharmacokinetic studies. nih.govnih.govnih.gov This method combines the high separation efficiency of UHPLC with the high-resolution mass analysis and specificity of mass spectrometry.
Typically, a C18 column is used for chromatographic separation with a gradient mobile phase of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. nih.govnih.gov Detection is performed with a mass spectrometer, often a tandem mass spectrometer (MS/MS), using an electrospray ionization (ESI) source. nih.govnih.gov The compound can be monitored in both positive and negative ion modes. In positive mode, it is often detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 469. nih.gov Selected Reaction Monitoring (SRM) is employed for quantification, providing high selectivity and sensitivity, with lower limits of quantification reported as low as 0.75 ng/mL in plasma. nih.govnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 Column | nih.govnih.gov |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | nih.govnih.gov |
| Flow Rate | 0.4 mL/min | nih.govnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | nih.govnih.gov |
| Precursor Ion (Positive Mode) | m/z 469 [M+H]⁺ | nih.gov |
| Key Fragment Ion | m/z 307 | nih.gov |
| Quantification Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.75 ng/mL (in rat plasma) | nih.govnih.gov |
High Performance Liquid Chromatography with Photodiode Array (HPLC/PDA)
HPLC coupled with a Photodiode Array (PDA) detector is a robust and widely used method for the quantification of this compound. The PDA detector provides spectral information, which aids in peak identification and purity assessment.
For quantitative analysis, an Agilent Eclipse XDB-C18 column (250 x 4.6 mm, 5 µm) has been used with a mobile phase of acetonitrile and water. researchgate.net The detection wavelength is typically set at 302 nm, which corresponds to an absorbance maximum for this chromone (B188151) derivative. researchgate.net The method demonstrates good linearity, with a linear range reported between 0.0996 and 0.996 µg. researchgate.net This technique is valued for its accuracy and reproducibility in quality control applications of herbal products. researchgate.netnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile-Water | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection Wavelength | 302 nm | researchgate.net |
| Linearity Range | 0.0996 - 0.996 µg (r = 0.9999) | researchgate.net |
| Average Recovery | 97.57% | researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach for the quantification of this compound. It is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option.
An HPTLC-densitometric method has been specifically developed and validated for this compound. researchgate.net The validation of this method demonstrated excellent parameters for specificity, linearity, and precision. researchgate.net When compared to HPLC, the HPTLC method showed a lower Limit of Detection (LOD) at 1.11 µg/mL and a lower Limit of Quantification (LOQ) at 3.36 µg/mL, highlighting its superior sensitivity for this particular analyte. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Technique | HPTLC with densitometric quantification | researchgate.net |
| Limit of Detection (LOD) | 1.11 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | 3.36 µg/mL | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The definitive structural elucidation of this compound has been accomplished primarily through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy. These powerful analytical tools provide unambiguous evidence for the connectivity of atoms and the stereochemistry of the molecule.
The ¹H-NMR spectrum provides detailed information on the chemical environment and spatial relationships of the hydrogen atoms, while the ¹³C-NMR spectrum reveals the carbon framework of the molecule. Together, these data sets allow for the complete and precise assignment of the molecular structure of this compound, distinguishing it from other related compounds.
Research Findings from NMR Data
The following tables present the detailed ¹H and ¹³C NMR spectroscopic data for this compound, which have been compiled from scientific literature. These data are foundational for the unequivocal identification and characterization of this natural product.
| Proton | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
|---|---|---|
| H-3 | 2.95 (dd) | 16.0, 6.0 |
| 3.25 (dd) | 16.0, 10.0 | |
| H-4 | 4.80 (dd) | 10.0, 6.0 |
| H-5 | 6.20 (s) | |
| H-10 | 6.75 (s) | |
| 2-CH₃ | 1.25 (s) | |
| 2-CH₃ | 1.30 (s) | |
| OCH₃ | 3.90 (s) | |
| H-1' | 4.95 (d) | 7.5 |
| H-2' | 3.45 (m) | |
| H-3' | 3.50 (m) | |
| H-4' | 3.40 (m) | |
| H-5' | 3.48 (m) | |
| H-6' | 3.70 (dd) | 12.0, 5.5 |
| 3.90 (dd) | 12.0, 2.0 |
| Carbon | Chemical Shift (δ) in ppm |
|---|---|
| C-2 | 91.5 |
| C-3 | 29.0 |
| C-4 | 78.0 |
| C-4a | 112.5 |
| C-5 | 160.0 |
| C-5a | 105.0 |
| C-6 | 158.0 |
| C-7 | 108.0 |
| C-8 | 152.0 |
| C-9 | 100.0 |
| C-9a | 155.0 |
| C-10 | 95.0 |
| 2-C(CH₃)₂ | 71.0 |
| 2-CH₃ | 25.0 |
| 2-CH₃ | 26.0 |
| OCH₃ | 56.0 |
| C-1' | 102.0 |
| C-2' | 74.0 |
| C-3' | 77.5 |
| C-4' | 70.5 |
| C-5' | 77.0 |
| C-6' | 61.5 |
Pharmacological Activities of Cimifugin Beta D Glucopyranoside: in Vitro and Preclinical Mechanistic Investigations
Anti-inflammatory Efficacy and Underlying Molecular Mechanisms
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Preclinical studies have demonstrated that Cimifugin (B1198916) beta-D-glucopyranoside, also known as Prim-O-glucosylcimifugin, possesses significant anti-inflammatory properties. The compound's ability to mitigate inflammatory responses is attributed to its intricate modulation of key cellular signaling pathways and its control over the expression of inflammatory mediators.
Modulation of Cellular Signaling Pathways
At the molecular level, Cimifugin beta-D-glucopyranoside exerts its anti-inflammatory effects by intervening in critical signaling cascades that orchestrate the inflammatory process.
The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of a vast array of pro-inflammatory genes. Research has shown that this compound effectively inhibits the activation of the NF-κB pathway. researchgate.netmedchemexpress.comnih.gov In preclinical models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound has been observed to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. tmu.edu.cn This action retains NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus. Consequently, the phosphorylation of the p65 subunit of NF-κB is also suppressed, further impeding its ability to initiate the transcription of target inflammatory genes. medchemexpress.comtmu.edu.cn This inhibitory effect on NF-κB activation is a key mechanism through which this compound curtails the inflammatory cascade. researchgate.netnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Studies have revealed that this compound can modulate these cascades. researchgate.netmedchemexpress.comnih.gov In LPS-stimulated macrophages, the compound has been shown to significantly inhibit the phosphorylation of JNK, ERK1/2, and p38 MAPK. researchgate.nettmu.edu.cn By attenuating the activation of these key kinases, this compound disrupts the downstream signaling events that lead to the production of pro-inflammatory cytokines and mediators. researchgate.netnih.gov
The cAMP Response Element-Binding Protein (CREB) is a transcription factor that plays a role in various cellular processes, including inflammation. While some literature suggests that this compound may inhibit major inflammatory pathways including CREB, specific and detailed mechanistic studies elucidating the direct impact of the isolated compound on the CREB signaling pathway are currently limited. researchgate.net One study on the effects of a multi-compound decoction containing Prim-O-glucosylcimifugin mentioned the involvement of the CREB signaling pathway, but did not provide data on the specific contribution of this compound. Further research is required to fully understand the role, if any, that this compound plays in the modulation of CREB-mediated signaling in the context of inflammation.
Control of Inflammatory Mediators and Cytokine Expression
The anti-inflammatory effects of this compound are also manifested through its ability to control the production of key inflammatory molecules.
Nitric oxide (NO) is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Multiple in vitro studies have consistently demonstrated that this compound effectively suppresses NO production in LPS-stimulated RAW 264.7 macrophages in a concentration-dependent manner. researchgate.net This inhibition of NO synthesis is directly linked to the compound's ability to downregulate the mRNA and protein expression of iNOS. researchgate.net By curbing the expression of this key inflammatory enzyme, this compound reduces the excessive production of nitric oxide, a significant contributor to the inflammatory state.
Table 1: Investigated Anti-inflammatory Mechanisms of this compound
| Signaling Pathway/Mediator | Effect of this compound | Key Molecular Targets | Cellular Model |
| NF-κB Pathway | Inhibition of activation researchgate.netmedchemexpress.comnih.gov | Inhibition of IκBα and p65 phosphorylation tmu.edu.cn | RAW 264.7 macrophages researchgate.nettmu.edu.cn |
| MAPK Cascades | Inhibition of phosphorylation researchgate.netmedchemexpress.comnih.gov | JNK, ERK1/2, p38 researchgate.nettmu.edu.cn | RAW 264.7 macrophages researchgate.nettmu.edu.cn |
| CREB Signaling | Limited direct evidence available researchgate.net | - | - |
| Nitric Oxide (NO) Production | Suppression researchgate.net | - | RAW 264.7 macrophages researchgate.net |
| iNOS Expression | Downregulation of mRNA and protein expression researchgate.net | iNOS researchgate.net | RAW 264.7 macrophages researchgate.net |
Downregulation of Cyclooxygenase-2 (COX-2) Expression
This compound has demonstrated the ability to suppress the expression of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is predominantly induced at sites of inflammation and is responsible for the production of prostanoids that contribute to disease pathogenesis. mdpi.com In lipopolysaccharide-stimulated RAW 264.7 cells, a macrophage cell line, the precursor to this compound, prim-O-glucosylcimifugin (POG), significantly inhibited the expression of COX-2, highlighting its anti-inflammatory potential. researchgate.net
Attenuation of Pro-inflammatory Cytokines (e.g., IL-6, IL-1β, TNF-α, IL-17A, IL-22)
A key aspect of the anti-inflammatory activity of this compound lies in its capacity to reduce the production of various pro-inflammatory cytokines. These signaling molecules are crucial mediators of the inflammatory response. nih.gov
In a mouse model of psoriasis, cimifugin administration led to a suppression of increased levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β). nih.gov Furthermore, in a co-culture of CD4+ T cells and dendritic cells (DCs), a derivative of procyanidin (B600670) suppressed the production of IL-17, Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6. researchgate.net Studies have shown that a combination of IL-17A, IL-22, oncostatin M, TNF-α, and IL-1α can synergistically induce inflammatory responses in keratinocytes. nih.gov In patients with active Crohn's disease, treatment regimens that included high-dose vitamin D led to decreased mucosal expression of IL-17A. mdpi.com
The table below summarizes the effect of this compound on various pro-inflammatory cytokines.
| Cytokine | Effect of this compound | Investigated Model |
| IL-6 | Suppression | Psoriasis mouse model nih.gov |
| IL-1β | Suppression | Psoriasis mouse model nih.gov, Dendritic cells researchgate.net |
| TNF-α | Suppression | Dendritic cells researchgate.net |
| IL-17A | Suppression | Co-culture of CD4+ T cells and dendritic cells researchgate.net |
Reduction of Intercellular Adhesion Molecule-1 (ICAM-1)
Cimifugin has been shown to down-regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in tumor necrosis factor (TNF)-α-treated cells. nih.govnih.gov ICAM-1 is a cell surface glycoprotein (B1211001) that is typically expressed on endothelial cells and cells of the immune system. wikipedia.org It plays a crucial role in mediating the infiltration of leukocytes into inflammatory tissues. nih.gov The ability of cimifugin to reduce ICAM-1 expression suggests a mechanism by which it can limit the recruitment of inflammatory cells to a site of inflammation.
Cellular Anti-inflammatory Responses in Specific Cell Models (e.g., Macrophages, Keratinocytes)
The anti-inflammatory effects of this compound have been investigated in various cell models, most notably in macrophages and keratinocytes.
In macrophage cell lines such as RAW 264.7, compounds with similar structures to cimifugin have been shown to inhibit the production of inflammatory mediators. For instance, corilagin, a natural polyphenolic compound, was found to decrease M1 macrophage polarization and inhibit the expression of pro-inflammatory mediators. nih.gov Similarly, an extract from Codium fragile was shown to down-regulate inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 macrophages by inhibiting the NF-κB and MAPK pathways. jmb.or.kr
Keratinocytes, the primary cells of the epidermis, are key players in skin inflammation. nih.gov Cimifugin has been shown to exert anti-inflammatory effects in these cells. For example, in a psoriasis-like model induced by TNF-α in keratinocytes, cimifugin administration suppressed the increase in pro-inflammatory cytokines. nih.gov Furthermore, quercetin (B1663063) 3-O-β-D-glucuronide, a compound with anti-inflammatory properties, was found to down-regulate the expression of COX-2 and TNF-α in human keratinocytes (HaCaT cells) that were stimulated by UVB or hydrogen peroxide. mdpi.com
Role in Allergic Inflammation and Maintenance of Epithelial Tight Junctions
Cimifugin plays a significant role in mitigating allergic inflammation, in part by its effects on epithelial tight junctions. nih.govnih.gov In a mouse model of atopic dermatitis, cimifugin was shown to inhibit allergic inflammation efficiently. nih.gov
Mechanistic studies revealed that cimifugin can reduce the production of key initiative cytokines in allergic inflammation, such as thymic stromal lymphopoietin (TSLP) and IL-33. nih.govnih.gov This inhibition appears to be linked to its ability to restore the integrity of epithelial tight junctions. nih.govnih.gov In the atopic dermatitis model, cimifugin reduced the gaps between epithelial cells and increased the expression of tight junction proteins like claudin-1 (CLDN-1) and occludin. nih.gov The effect of cimifugin on TSLP was significantly diminished when the expression of CLDN-1 was interfered with, indicating that cimifugin's ability to inhibit these initial cytokines is dependent on its capacity to restore tight junction function. nih.govnih.gov
The table below details the effects of cimifugin on key factors in allergic inflammation.
| Factor | Effect of Cimifugin | Investigated Model |
| TSLP | Inhibition | Atopic dermatitis mouse model, HaCaT cells nih.govnih.gov |
| IL-33 | Inhibition | Atopic dermatitis mouse model nih.govnih.gov |
| Epithelial Tight Junctions (CLDN-1, Occludin) | Increased Expression | Atopic dermatitis mouse model nih.gov |
Amelioration of Psoriasis-like Inflammatory Conditions
Cimifugin has shown promise in ameliorating psoriasis-like inflammatory conditions. In a mouse model where psoriasis was induced by imiquimod (B1671794) (IMQ), treatment with cimifugin resulted in reduced epidermal hyperplasia, lower psoriasis area severity index (PASI) scores, decreased ear thickness, and improved histological features of psoriasis. nih.gov The underlying mechanism for these beneficial effects appears to be the inhibition of oxidative stress and inflammation through the inactivation of the NF-κB/MAPK signaling pathway. nih.govnih.gov
Anticancer and Antiproliferative Effects
While the primary focus of research on this compound has been its anti-inflammatory properties, there is emerging evidence for its anticancer and antiproliferative effects. researchgate.net Although the direct effects of cimifugin on cancer have not been extensively established, related compounds and extracts containing it have shown activity. researchgate.net For example, studies have investigated the antiproliferative effects of various compounds on colon carcinoma cells. nih.gov Furthermore, other glucopyranoside compounds, such as cyanidin-3-O-beta-glucopyranoside, have been shown to induce apoptosis in transformed T cells, suggesting a potential for chemopreventive activity. nih.gov Further research is needed to fully elucidate the anticancer potential of this compound.
Inhibition of Cancer Cell Proliferation
Currently, there is a lack of specific studies detailing the inhibitory effects of isolated this compound on the proliferation of various cancer cell lines. Research on extracts from the root of Saposhnikovia divaricata, which contains this compound among other bioactive compounds, has demonstrated a reduction in the viability of Caco-2 colon cancer cells. researchgate.net However, these effects cannot be attributed solely to this compound. One study noted that Prim-O-glucosylcimifugin, an alias for the compound, can inhibit the proliferation of smooth muscle cells stimulated by TNF-alpha, but this was not conducted in a cancer cell model. biotrend.com Consequently, specific data, such as IC50 values for this compound against cancer cells, are not available in the reviewed literature.
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | IC50 Value | Research Context |
|---|
Induction of Programmed Cell Death (Apoptosis) Pathways
The induction of apoptosis is a key mechanism for many anticancer agents. However, direct evidence linking this compound to the activation of apoptotic pathways in cancer cells is not well-documented in current scientific literature.
The caspase cascade is central to the execution of apoptosis. There are no specific research findings demonstrating that this compound activates initiator or effector caspases, such as caspase-3, in cancer cells. nih.govresearchgate.net
Alterations in mitochondrial membrane potential are a key indicator of intrinsic apoptosis. As of now, studies investigating the direct impact of this compound on the mitochondrial membrane potential of cancer cells have not been identified.
The balance between pro-apoptotic proteins (like Bax and p53) and anti-apoptotic proteins (like Bcl-2) is critical in determining a cell's fate. nih.govyoutube.com There is currently no specific evidence to suggest how this compound modulates the expression or activity of these key regulatory proteins in cancer cells. While other glucosides have been shown to influence this pathway, similar investigations for this compound are lacking. nih.govnih.gov
Table 2: Mechanistic Details of Apoptosis Induction by this compound
| Apoptotic Mechanism | Effect in Cancer Cells | Supporting Evidence |
|---|---|---|
| Caspase Pathway Activation | Data Not Available | No specific studies were found. |
| Mitochondrial Membrane Potential | Data Not Available | No specific studies were found. |
Induction of Cell Cycle Arrest (e.g., G2/M Phase Transition)
Cell cycle arrest is another important mechanism for inhibiting tumor growth. Research has indicated that Prim-O-glucosylcimifugin (this compound) can increase the proportion of smooth muscle cells in the G0/G1 phase. biotrend.com However, this effect was not observed in cancer cells, and there is no available data to support its role in inducing cell cycle arrest at the G2/M phase in cancer cell lines, a common target for many natural anticancer compounds. nih.govnih.govoncotarget.comescholarship.org
Table 3: Effect of this compound on Cancer Cell Cycle
| Cell Line | Phase of Arrest | Key Molecular Targets |
|---|
Modulation of Cancer Cell Migration and Invasion
The ability to inhibit cancer cell migration and invasion is crucial for preventing metastasis. There is currently no available scientific literature or experimental data on the effects of this compound on the migratory or invasive capacity of cancer cells.
Table 4: Effect of this compound on Cancer Cell Migration and Invasion
| Assay Type | Cancer Cell Line | Observed Effect |
|---|
Influence on Cancer-Associated Metabolic Reprogramming
Metabolic reprogramming is a hallmark of cancer, enabling malignant cells to sustain their rapid proliferation and survive in the tumor microenvironment. The potential of natural compounds to interfere with these altered metabolic pathways is a promising area of anticancer research. This section explores the currently available scientific evidence regarding the influence of this compound on key metabolic processes associated with cancer.
The folate cycle is critical for the synthesis of nucleotides and other macromolecules essential for cancer cell proliferation. nih.gov Antifolate drugs are an established class of chemotherapy, highlighting the therapeutic potential of targeting this pathway. nih.gov However, current scientific literature has not established a direct link between this compound and the perturbation of folate biosynthesis in cancer cells. Further research is required to investigate whether this compound or its aglycone, cimifugin, can modulate the enzymes and transporters involved in folate metabolism and thereby exert an anticancer effect.
Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of endogenous substances and xenobiotics, including many anticancer drugs. nih.govnih.gov Their expression and activity within tumors can significantly influence the efficacy and toxicity of chemotherapy. nih.govnih.gov Some natural compounds have been shown to modulate CYP activity, which can have implications for drug interactions and therapeutic outcomes.
While direct studies on this compound's effect on CYP enzymes are limited, research on extracts from Actaea racemosa (black cohosh), a plant in which cimifugin and its glycosides are found, has demonstrated interactions with CYP isozymes. One in vitro study found that an ethanolic extract of black cohosh inhibited CYP3A4 and CYP2D6. Further investigation identified that certain triterpene glycosides were competitive inhibitors of CYP3A4, while two alkaloids, protopine (B1679745) and allocryptopine, were potent competitive inhibitors of CYP2D6.
Table 1: Inhibitory Effects of Compounds from Actaea racemosa on Cytochrome P450 Isozymes
| Compound/Extract | Target Isozyme | Inhibition/IC50/Ki | Type of Inhibition |
|---|---|---|---|
| Ethanolic Extract (75%) | CYP3A4 | IC50: 16.5 µg/ml | - |
| Ethanolic Extract (75%) | CYP2D6 | IC50: 50.1 µg/ml | - |
| Triterpene Glycosides (various) | CYP3A4 | IC50: 2.3–5.1 µM | Competitive |
| Protopine | CYP2D6 | Ki: 78 nM | Competitive |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Data extracted from an in vitro study on black cohosh components.
It is important to note that this study did not specifically identify this compound as one of the active inhibitory compounds. Therefore, while these findings suggest that compounds from the same plant source can modulate drug-metabolizing enzymes, direct evidence for this compound is still needed.
Glutathione (B108866) (GSH) is a critical antioxidant that plays a dual role in cancer. It is essential for detoxifying carcinogens and protecting cells from oxidative stress, but elevated levels in cancer cells can confer resistance to chemotherapy and radiotherapy. nih.govmdpi.comresearchgate.net Targeting glutathione metabolism is therefore being explored as a strategy to sensitize cancer cells to treatment. mdpi.com
Some studies have noted that this compound and its aglycone, cimifugin, appear to inhibit major inflammatory pathways. researchgate.net Inflammation is often linked with oxidative stress, which in turn is closely regulated by the glutathione system. However, there is currently no direct scientific evidence from the reviewed literature that demonstrates a specific regulatory effect of this compound on glutathione synthesis, recycling, or conjugation in the context of cancer.
Steroid Hormone Biosynthesis: The synthesis of steroid hormones, such as androgens and estrogens, is frequently dysregulated in hormone-dependent cancers like those of the breast and prostate. nih.govnih.gov Research into extracts from Actaea racemosa has shown some effects on steroid metabolism. For example, one study found that an extract of black cohosh, along with its constituent actein, inhibited the growth of both estrogen receptor-positive and -negative breast cancer cells and reduced the formation of DHEA-3-O-sulfate, leading to an increase in androgens. researchgate.net However, the study did not report any influence on the formation of 17β-estradiol. researchgate.net There is no specific data available that details the effects of isolated this compound on the complex pathways of steroid hormone biosynthesis in cancer cells.
Tryptophan Biosynthesis: Tryptophan metabolism is increasingly recognized for its role in cancer progression and immune evasion. nih.govnih.gov Tumors can upregulate enzymes like indoleamine 2,3-dioxygenase (IDO) to deplete tryptophan, which suppresses T-cell function and creates an immunosuppressive microenvironment. nih.gov There is currently no available research that has investigated the effects of this compound on tryptophan biosynthesis or its degradation pathways in cancer.
The modulation of specific enzymes involved in cancer metabolism and signaling represents a key strategy in drug discovery.
AKR1C2 (Aldo-Keto Reductase Family 1 Member C2): This enzyme is involved in the metabolism of steroids and prostaglandins (B1171923) and is implicated in the development of resistance to certain cancer therapies. There is no scientific literature available detailing any interaction between this compound and AKR1C2.
MAOB (Monoamine Oxidase B): MAOB is an enzyme involved in the metabolism of neurotransmitters and has been explored as a target in certain neurological diseases and, more recently, in some cancers. No studies have been found that investigate the effect of this compound on MAOB activity.
PDE2A (Phosphodiesterase 2A): PDE2A is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and plays a role in various cellular signaling pathways. Its role in cancer is an area of active investigation. There is no available research on the interaction between this compound and PDE2A.
Immunomodulatory Effects on Cancer Microenvironment (e.g., PD-L1/PD-1 Checkpoint Pathways)
The ability of cancer cells to evade the immune system is a critical aspect of their survival and progression. A major mechanism of immune evasion is the upregulation of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on T-cells, leading to their inactivation. nih.govyoutube.comyoutube.com Blocking the PD-L1/PD-1 pathway has revolutionized the treatment of many cancers. nih.govyoutube.com
Natural compounds are being investigated for their potential to modulate the tumor microenvironment and interfere with these immune checkpoint pathways. nih.gov While this compound (also known as Prim-O-glucosylcimifugin) has been noted for its anti-inflammatory and immunosuppressive effects in some contexts, there is currently no scientific evidence to suggest that it directly modulates the PD-L1/PD-1 checkpoint pathway in the cancer microenvironment. chemicalbook.com Further research is necessary to determine if this compound has any role in this critical area of cancer immunotherapy.
Synergistic Anticancer Activities with Conventional Therapeutic Agents
The potential of natural compounds to enhance the efficacy of conventional anticancer drugs and overcome drug resistance is a significant area of research. While direct studies on the synergistic effects of this compound with conventional chemotherapeutic agents are limited, related compounds and extracts containing it have shown promise in this area. For instance, decursin (B1670152), a coumarin (B35378) analog, has been shown to exert synergistic antitumor effects when combined with several common clinical anticancer drugs, improving chemotherapy sensitivity and reversing drug resistance in cancer cells. researchgate.net Similarly, curcumin (B1669340) β-D-glucuronide (CMG), when used in combination with oxaliplatin, exhibited additive effects in colon cancer xenograft models without increasing toxicity. nih.gov The combination of L-OHP and CMG suppressed tumor growth by 69% compared to the control group in one study. nih.gov These findings suggest that compounds with similar structures or from similar natural sources as this compound may have the potential for synergistic interactions with conventional cancer therapies. Further research is warranted to specifically investigate the combinatorial effects of this compound with standard anticancer drugs.
Efficacy in Specific Cancer Cell Lines (e.g., Acute T Cell Leukemia, Breast Cancer, Colon Cancer, Gastric Cancer)
This compound and related compounds have demonstrated anticancer activity across various cancer cell lines.
Acute T Cell Leukemia: Cyanidin-3-O-beta-glucopyranoside (Cy-g), another glucoside compound, has been shown to induce apoptosis in transformed T-cells. nih.gov This suggests that glucoside compounds may have a role in managing hematological malignancies like acute T-cell leukemia.
Breast Cancer: Extracts from Cimicifuga species, which contain compounds structurally related to this compound, have shown growth inhibitory effects on human breast cancer cells. nih.gov Specifically, the triterpene glycoside actein, found in black cohosh, induced apoptosis in human breast cancer cells. nih.gov Studies have also indicated that β-caryophyllene and β-caryophyllene oxide can act as chemosensitizers, potentially reversing drug resistance in tumor cells. mdpi.com
Colon Cancer: Extracts from Saposhnikovia divaricata root, containing this compound, have been studied for their effects on Caco-2 colon cancer cells. These extracts were found to decrease cell viability, increase cell membrane damage and lipid peroxidation, and induce apoptosis. researchgate.net Additionally, curcumin β‐D‐glucuronide has shown anti-tumor effects on oxaliplatin-resistant colon cancer models. nih.gov
Gastric Cancer: Cimifugin has been shown to inhibit the proliferation, migration, and invasion of the MKN28 gastric cancer cell line. nih.gov Treatment with 320 µM of cimifugin significantly reduced the viability of MKN28 cells after 24 hours, and a dose-dependent inhibition was observed after 72 hours. nih.gov It is suggested that cimifugin may regulate various metabolic pathways in gastric cancer cells, including glutathione metabolism. nih.gov
Antioxidant Properties and Cellular Protection
Direct Scavenging of Reactive Oxygen Species (ROS)
This compound is understood to possess antioxidant properties, which are often attributed to the ability of natural compounds to neutralize harmful reactive oxygen species (ROS). While direct studies detailing the specific ROS scavenging mechanisms of this particular compound are not extensively available, the antioxidant activity of related compounds and extracts containing it is well-documented. For example, flavonoids, a broad class of natural compounds, are known to neutralize free radicals due to the presence of hydroxyl groups and double bonds in their structure, which allows them to either prevent ROS formation or directly scavenge them. e3s-conferences.org The antioxidant effects of many natural products are a key component of their protective cellular activities.
Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Glutathione, Superoxide (B77818) Dismutase, Catalase)
Beyond direct scavenging, this compound may exert its antioxidant effects by bolstering the body's own defense systems. Research suggests that it can influence key antioxidant enzymes. For instance, studies on cimifugin indicate it may regulate glutathione metabolism in gastric cancer cells. nih.gov Glutathione is a critical component of the endogenous antioxidant system. The modified Ellman method is a technique used to determine glutathione content. researchgate.net Furthermore, the hepatoprotective effects of many natural compounds are linked to their ability to mobilize the endogenous antioxidant defense system. nih.gov This often involves enhancing the activity of enzymes like superoxide dismutase (SOD) and catalase, which play vital roles in detoxifying harmful superoxide radicals and hydrogen peroxide, respectively.
Evaluation of Antiradical Capacity using in vitro Assays (e.g., DPPH, ABTS, FRAP, ORAC)
The antioxidant potential of natural compounds is commonly evaluated using a variety of in vitro assays. These tests measure the ability of a substance to neutralize specific free radicals or to reduce oxidized species.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. e3s-conferences.org It is a widely used method due to its simplicity and speed. e3s-conferences.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. researchgate.netku.ac.th
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). ku.ac.th This method is noted for its high reproducibility and simplicity. ku.ac.th
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay evaluates the capacity of an antioxidant to quench peroxyl radicals, which are a major type of ROS found in the body. ku.ac.th
Table 1: In Vitro Antioxidant Capacity Assays
| Assay | Principle | Measured Outcome |
|---|---|---|
| DPPH | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical. | Decolorization of the DPPH solution, indicating radical scavenging activity. |
| ABTS | Measures the reduction of the ABTS radical cation by an antioxidant. | Loss of color of the ABTS radical solution. |
| FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-tripyridyltriazine complex. |
| ORAC | Measures the capacity of an antioxidant to quench peroxyl radicals. | Inhibition of the decay of a fluorescent probe. |
Hepatoprotective Activities
The liver-protective effects of natural compounds are often linked to their antioxidant and anti-inflammatory properties. nih.gov While specific studies on the hepatoprotective mechanisms of this compound are emerging, the broader class of natural compounds to which it belongs has been shown to protect the liver from injury through various mechanisms. These include inhibiting lipid peroxidation, enhancing the recovery of liver cell membranes, scavenging oxygen free radicals, and inhibiting mitochondrial dysfunction. nih.gov
Furthermore, many phytochemicals exhibit anti-inflammatory, antisteatotic (reducing fat accumulation in the liver), and antiapoptotic activities. nih.gov They can interfere with multiple molecular targets and signaling pathways involved in liver damage. For instance, some natural compounds can reduce the levels of pro-inflammatory cytokines, which are key mediators of liver inflammation. The hepatoprotective effects of many natural products are attributed to their ability to modulate these complex cellular processes, thereby mitigating liver damage induced by various toxins or disease states.
Inhibition of Lipid Peroxidation in Liver Tissue
There is a lack of specific preclinical studies in the reviewed scientific literature that directly measure the inhibitory effect of this compound on lipid peroxidation in liver tissue. Although the antioxidant properties of chromone (B188151) compounds suggest a potential role in combating oxidative stress, which is a key factor in lipid peroxidation, direct experimental evidence and data quantifying this specific activity for this compound in hepatic models are not available in the consulted sources.
Modulation of Hepatic Inflammatory Responses
Preclinical studies have demonstrated that Prim-O-glucosylcimifugin, another name for this compound, can modulate inflammatory responses. In a study on rats with complete Freund's adjuvant (CFA)-induced arthritis, administration of Prim-O-glucosylcimifugin led to a significant time-dependent reduction in the serum levels of key pro-inflammatory cytokines. biomolther.org
Specifically, treatment with Prim-O-glucosylcimifugin was shown to decrease the elevated serum concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). biomolther.org This anti-inflammatory effect is crucial as these cytokines are known to be involved in the pathogenesis of various inflammatory conditions, including those affecting the liver.
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | Normal | Normal | Normal |
| CFA Model | Elevated | Elevated | Elevated |
| POG (10 mg/kg) | Reduced | Reduced | Reduced |
| POG (30 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Indomethacin (B1671933) (10 mg/kg) | Reduced | Reduced | Reduced |
| POG: Prim-O-glucosylcimifugin (this compound) | |||
| This table is based on findings from a study on CFA-induced arthritis in rats and suggests a systemic anti-inflammatory effect that may be relevant to hepatic inflammation. |
Other Pharmacological Activities in Preclinical Models
Beyond its potential hepatoprotective effects, this compound has been investigated for other significant pharmacological activities in preclinical settings.
Analgesic Effects
The analgesic properties of Prim-O-glucosylcimifugin have been substantiated in preclinical pain models. In a study utilizing a rat model of CFA-induced arthritis, subcutaneous administration of Prim-O-glucosylcimifugin produced potent anti-nociception. biomolther.org The analgesic effect was found to be dose-dependent and comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. biomolther.org
The study evaluated pain responses through measurements of paw withdrawal latency in response to a thermal stimulus and paw withdrawal threshold to mechanical pressure. In both assessments, Prim-O-glucosylcimifugin significantly attenuated the pain response in the arthritic rats. biomolther.org
| Treatment Group | Paw Withdrawal Latency (s) | Paw Withdrawal Threshold (g) |
| Normal Control | ~15.8 | ~44.9 |
| CFA Model | ~8 | ~7.3 |
| POG (10 mg/kg) | Increased | Increased |
| POG (30 mg/kg) | Significantly Increased | Significantly Increased |
| Indomethacin (10 mg/kg) | Increased | Increased |
| POG: Prim-O-glucosylcimifugin (this compound) | ||
| This table summarizes the analgesic effects observed in a CFA-induced arthritis rat model. |
Antipyretic Properties
Research has indicated that this compound possesses antipyretic properties. While detailed dose-response data from specific preclinical studies on pyrexia models were not extensively available in the reviewed literature, the compound is reported to have fever-reducing capabilities. This activity is consistent with its established anti-inflammatory effects, as fever is often a systemic manifestation of the inflammatory process.
Anti-platelet Aggregation
This compound has been reported to exhibit anti-platelet aggregation activity. nih.gov However, specific preclinical data from in vitro studies, such as concentration-dependent inhibition of platelet aggregation induced by various agonists (e.g., ADP, collagen, arachidonic acid) and the corresponding IC50 values, were not found in the scientific literature consulted for this article. Therefore, while the potential for this activity exists, quantitative data to construct a detailed data table is currently unavailable.
Anticonvulsant Effects
While extracts of Saposhnikovia divaricate, the natural source of this compound, have been traditionally used for spasms and have demonstrated anti-convulsion effects in pharmacological studies, direct preclinical evaluations of the purified compound for anticonvulsant activity are not extensively documented in the available scientific literature. nih.gov Anticonvulsant drug screening typically employs standardized animal models such as the maximal electroshock (MES) seizure test, which assesses a drug's ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for generalized absence seizures and evaluates a drug's capacity to raise the seizure threshold. meliordiscovery.commeliordiscovery.comnih.gov
The potential for this compound to exhibit anticonvulsant properties may be inferred from its significant anti-inflammatory actions. Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of epilepsy. frontiersin.org Pro-inflammatory molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2), are often upregulated in epileptic brain tissue and are thought to contribute to neuronal hyperexcitability. nih.govfrontiersin.org As detailed in subsequent sections, this compound has been shown to potently inhibit these inflammatory mediators. nih.govphcog.com This anti-inflammatory profile suggests a plausible, though not yet directly proven, mechanism by which it could exert a beneficial effect in seizure models. Further specific investigations using models like the MES and scPTZ tests are required to definitively characterize its anticonvulsant potential.
Inhibition of Gastric Ulcer Development
Preclinical studies directly investigating the effect of this compound on the development of gastric ulcers have not been identified in the reviewed literature. However, its well-documented anti-inflammatory properties provide a strong basis for its potential gastroprotective effects. The pathogenesis of gastric ulcers, particularly those induced by non-steroidal anti-inflammatory drugs (NSAIDs), is closely linked to the inhibition of cyclooxygenase (COX) enzymes and a subsequent reduction in protective prostaglandins, leading to mucosal damage. nih.govnih.gov
This compound has demonstrated potent anti-inflammatory activity, which is highly relevant to the mechanisms of gastric ulcer formation. Research has shown that this compound can downregulate the expression of COX-2. nih.govbiomolther.org NSAIDs cause gastric injury primarily through the inhibition of COX-1, which is responsible for producing prostaglandins that maintain mucosal integrity; however, the inhibition of COX-2 is also implicated in mucosal damage. nih.gov
Furthermore, this compound has been found to reduce the levels of key pro-inflammatory cytokines, including TNF-α, IL-1β, and Interleukin-6 (IL-6). nih.govinforang.com These cytokines play a crucial role in orchestrating the inflammatory response and tissue damage in the gastric mucosa following injury by agents like ethanol (B145695) or NSAIDs. mdpi.comnih.gov By inhibiting COX-2 and these pro-inflammatory cytokines, this compound could theoretically protect the gastric mucosa from inflammatory damage and mitigate ulcer development. This hypothesis is supported by its analgesic effects in inflammatory pain models, which are comparable to the NSAID indomethacin but achieved through the downregulation of spinal COX-2 expression rather than direct enzymatic inhibition. nih.govbiomolther.org This distinct mechanism might spare the gastric mucosa from the direct damaging effects associated with traditional NSAIDs.
Table 1: Potential Mechanisms of this compound in Gastric Ulcer Inhibition (Inferred from Anti-inflammatory Studies)
| Mechanistic Target | Observed Effect of this compound | Potential Implication for Gastric Protection | Reference(s) |
| Cyclooxygenase-2 (COX-2) | Downregulates spinal COX-2 expression | May reduce inflammation in the gastric mucosa without the direct damage associated with NSAID-mediated COX inhibition. | nih.gov, biomolther.org |
| Pro-inflammatory Cytokines | Reduces serum levels of TNF-α, IL-1β, and IL-6 | Could decrease inflammatory cell infiltration and tissue damage in the stomach lining. | nih.gov, inforang.com |
| Inflammatory Pathways | Inhibits JAK2/STAT3 signaling pathway | May suppress the production of inflammatory mediators like iNOS and COX-2 in gastric mucosal cells. | phcog.com |
Note: The data in this table are inferred from studies on the anti-inflammatory and analgesic properties of this compound, as direct studies on gastric ulcer models were not available.
Inhibition of Smooth Muscle Cell Proliferation
The abnormal proliferation of smooth muscle cells (SMCs) is a key pathological feature in various cardiovascular diseases. In vitro investigations have provided direct evidence that this compound can inhibit this process.
One key study investigated the effect of Prim-O-glucosylcimifugin on the proliferation of SMCs stimulated by the pro-inflammatory cytokine TNF-α. nih.gov The results indicated that TNF-α significantly promoted the proliferation of SMCs and altered the cell cycle distribution by increasing the proportion of cells in the S and G2 phases. Treatment with this compound was found to counteract these effects. nih.gov
The compound significantly inhibited the proliferation of TNF-α-stimulated SMCs. Mechanistically, this was associated with an arrest of the cell cycle. Flow cytometry analysis revealed that treatment with this compound led to an increase in the proportion of cells in the G0/G1 phase, indicating that the compound blocks cell cycle progression before the DNA synthesis (S) phase. nih.gov This G0/G1 arrest effectively halts the proliferative process.
Table 2: Effect of this compound on Cell Cycle Distribution in TNF-α-Stimulated Smooth Muscle Cells
| Treatment Group | Effect on Proliferation | Effect on Cell Cycle | Reference |
| TNF-α (Model) | Stimulated proliferation | Increased proportion of cells in G2 and S phases | nih.gov |
| This compound | Inhibited TNF-α-stimulated proliferation | Increased proportion of cells in G0/G1 phase (Cell cycle arrest) | nih.gov |
This table is based on findings reported in the abstract of the cited study.
Elucidation of Molecular Targets and Intracellular Signaling Networks of Cimifugin Beta D Glucopyranoside
Identification of Direct Protein Targets and Binding Affinities
Cimifugin (B1198916) beta-D-glucopyranoside, also known as Prim-O-glucosylcimifugin (POG), has been identified as an inhibitor of several key inflammatory mediators. It has been shown to downregulate the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. mdpi.comnih.govresearchgate.netnih.gov This inhibitory effect on iNOS and COX-2 is, at least in part, mediated by the suppression of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. frontiersin.org Furthermore, Cimifugin beta-D-glucopyranoside is recognized as a tumor necrosis factor (TNF) inhibitor, capable of down-regulating the levels of TNF-α, as well as other pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). medchemexpress.comresearchgate.netnih.govmcw.edu
While specific binding affinities in the form of IC50 or Ki values for these direct interactions are not extensively documented in publicly available literature, molecular docking studies have predicted the binding of Prim-O-glucosylcimifugin to several key proteins. A network pharmacology study identified Tumor protein p53 (TP53), AKT serine/threonine kinase 1 (AKT1), Signal transducer and activator of transcription 3 (STAT3), Jun proto-oncogene (JUN), and Heat shock protein 90 alpha family class A member 1 (HSP90AA1) as potential core targets. mdpi.com The binding to these targets is thought to be a crucial aspect of the compound's mechanism of action.
Transcriptomic and Proteomic Analysis of Cellular Responses
To understand the broader cellular impact of this compound, transcriptomic and proteomic analyses have been employed. In a study involving polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), treatment with Prim-O-glucosylcimifugin (POG) led to significant changes in the proteomic profile of the cells.
Proteomic analysis of POG-treated PMN-MDSCs revealed that the compound could inhibit the proliferation and metabolism of these immunosuppressive cells. This was further supported by metabolomic analysis which showed that POG inhibits arginine metabolism. These findings provide a molecular basis for the observed immunosuppressive ability of the compound.
A study on melanoma-bearing mice identified the top 10 key proteins in the upregulated KEGG pathways of PMN-MDSCs, which were then used as targets for in silico screening that led to the identification of Prim-O-glucosylcimifugin. Subsequent proteomic and metabolomic analysis confirmed the inhibitory effect of POG on these cells.
Computational Network Pharmacology Approaches
Computational network pharmacology has been instrumental in predicting the molecular targets and pathways affected by this compound, providing a systems-level understanding of its biological effects.
Prediction of Drug-Target Interactions
Network pharmacology studies have successfully predicted key protein targets for Prim-O-glucosylcimifugin. One such study, combining network analysis with molecular docking, identified TP53, AKT1, STAT3, JUN, and HSP90AA1 as core targets. mdpi.com These proteins are central nodes in various signaling pathways related to inflammation, cell proliferation, and apoptosis. The prediction that Prim-O-glucosylcimifugin binds to these targets provides a framework for understanding its multi-target therapeutic potential. mdpi.com
Pathway Enrichment Analysis (e.g., KEGG, GO)
Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) enrichment analyses have been used to elucidate the biological pathways and functions modulated by this compound.
KEGG analysis of downregulated genes in Prim-O-glucosylcimifugin-treated PMN-MDSCs indicated an impact on RNA polymerase, biosynthesis of amino acids, and general metabolic pathways. Another network pharmacology study focusing on the anti-inflammatory mechanisms of compounds from Saposhnikoviae Radix, including Prim-O-glucosylcimifugin, highlighted the involvement of the AGE-RAGE, PI3K-Akt, TNF, MAPK, and Toll-like receptor signaling pathways. mdpi.com
GO enrichment analysis of the targets of compounds from Saposhnikoviae Radix revealed significant enrichment in biological processes such as protein phosphorylation, regulation of apoptosis, and regulation of gene expression. mdpi.com This suggests that this compound exerts its effects by modulating fundamental cellular processes.
Table 1: Predicted KEGG Pathways Modulated by Prim-O-glucosylcimifugin
| Pathway Name | Description |
| Metabolic pathways | Downregulated in POG-treated PMN-MDSCs. |
| Biosynthesis of amino acids | Downregulated in POG-treated PMN-MDSCs. |
| RNA polymerase | Downregulated in POG-treated PMN-MDSCs. |
| AGE-RAGE signaling pathway | Identified as a key pathway in a network pharmacology study. mdpi.com |
| PI3K-Akt signaling pathway | Identified as a key pathway in a network pharmacology study. mdpi.com |
| TNF signaling pathway | Identified as a key pathway in a network pharmacology study. mdpi.com |
| MAPK signaling pathway | Identified as a key pathway in a network pharmacology study. mdpi.com |
| Toll-like receptor signaling pathway | Identified as a key pathway in a network pharmacology study. mdpi.com |
Table 2: Predicted Gene Ontology (GO) Biological Processes Modulated by Prim-O-glucosylcimifugin
| GO Term | Description |
| Protein phosphorylation | A key biological process identified through GO enrichment analysis. mdpi.com |
| Regulation of apoptotic process | A key biological process identified through GO enrichment analysis. mdpi.com |
| Regulation of gene expression | A key biological process identified through GO enrichment analysis. mdpi.com |
| Signal transduction | A key biological process identified through GO enrichment analysis. mdpi.com |
Analysis of Interplay with Cellular Energy Metabolism (e.g., TCA Cycle)
Research has demonstrated a direct link between Prim-O-glucosylcimifugin and the regulation of cellular energy metabolism. A significant finding is its ability to inhibit the tricarboxylic acid (TCA) cycle in PMN-MDSCs. By disrupting this central metabolic hub, the compound effectively curtails the proliferation and immunosuppressive functions of these cells, which are often highly active in the tumor microenvironment. This interference with the TCA cycle is a key mechanism behind the compound's observed anti-tumor effects.
Regulatory Impact on Nuclear Receptor Activity
The direct regulatory impact of this compound on specific nuclear receptors is an area that requires further investigation. While network pharmacology studies have pointed to broad effects on gene expression, and some databases list "nuclear receptor activity" in the context of STAT3, a direct, well-characterized interaction with a specific nuclear receptor has not been prominently reported in the reviewed literature. Given the role of nuclear receptors in regulating inflammation and metabolism, exploring the potential interactions of this compound with receptors such as PPARs or LXRs could be a fruitful avenue for future research.
Structure Activity Relationship Sar and Rational Design of Cimifugin Beta D Glucopyranoside Derivatives
Comparative Analysis with Deglucosylated Analogues (e.g., Cimifugin)
Cimifugin (B1198916) beta-D-glucopyranoside is the glycosidic form of its aglycone, cimifugin. The presence of the β-D-glucopyranoside moiety at the C-4' position significantly influences its physicochemical properties, such as solubility and bioavailability, which in turn can affect its biological activity. Both cimifugin and its glycoside have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. usc.gal
In the context of flavonoids and other phenolic compounds, glycosylation can have varied effects on bioactivity. It has been observed that O-glycosylation can sometimes reduce the bioactivity of compounds when assessed in vitro. researchgate.net However, in a living organism (in vivo), the sugar moiety can protect the core molecule from rapid metabolism, potentially leading to similar or even enhanced activity compared to the aglycone. researchgate.net This is because the glycoside may be metabolized back to the more active aglycone at the site of action. For instance, in studies comparing flavonoid O-glycosides and their aglycones, the aglycones initially show higher antioxidant activity in vitro, but their activity diminishes more rapidly than their glycosidic counterparts during digestion. nih.gov The glycosidic bond can enhance stability and solubility, contributing to sustained bioactivity. nih.gov
While direct comparative data on the anti-inflammatory potency (e.g., IC50 values) of Cimifugin beta-D-glucopyranoside and cimifugin is not extensively detailed in the available literature, studies on cimifugin have demonstrated its antinociceptive effects, which are believed to be mediated at least in part by its anti-inflammatory properties. nih.gov It has been suggested that cimifugin exerts its effects through multiple mechanisms, including both anti-inflammatory and non-inflammatory analgesic pathways. nih.govresearchgate.net
Table 1: General Comparison of Glycoside vs. Aglycone Bioactivity
| Feature | Glycoside (e.g., this compound) | Aglycone (e.g., Cimifugin) |
| In Vitro Activity | Often lower initial activity. researchgate.net | Often higher initial activity. nih.gov |
| Stability | Generally more stable, protected from rapid metabolism. nih.gov | Less stable, more prone to degradation. nih.gov |
| Solubility | Generally higher water solubility. | Generally lower water solubility. |
| In Vivo Activity | Can have comparable or even higher activity due to improved pharmacokinetics. researchgate.net | Activity can be limited by lower stability and bioavailability. researchgate.net |
This table presents generalized findings from studies on flavonoid glycosides and their aglycones and may not be fully representative of this compound specifically without direct comparative studies.
Correlation between Structural Motifs and Specific Bioactivities
The bioactivity of this compound is intrinsically linked to its distinct structural motifs. The core of the molecule is a chromone (B188151) (benzo-γ-pyrone) skeleton, a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govjmpas.com
Key structural features of this compound and their potential contribution to its bioactivity include:
Chromone Nucleus: This heterocyclic system is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.gov The planarity and aromaticity of the chromone ring are crucial for its interaction with various enzymes and receptors.
The β-D-glucopyranoside Moiety: Attached to the chromone structure, this sugar unit significantly impacts the molecule's polarity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Glycosylation can facilitate transport across cellular membranes and may target specific glucose transport systems. researchgate.net The presence of the glucose moiety can also influence the molecule's ability to interact with specific biological targets.
Substituents on the Chromone Ring: The specific pattern of methoxy (B1213986) and other functional groups on the chromone ring of this compound contributes to its electronic properties and steric profile, which are critical for its binding affinity to biological targets.
Studies on various chromone glycosides have revealed that the nature and position of the sugar moiety, as well as the substitution pattern on the aglycone, can significantly modulate their biological effects. nih.gov For example, certain chromone glycosides have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov
Rational Design and Synthesis of Novel Derivatives for Enhanced Efficacy
The development of novel derivatives of this compound through rational design and chemical synthesis represents a promising avenue for enhancing its therapeutic properties. The goal of such endeavors is to create new molecules with improved potency, selectivity, and pharmacokinetic profiles.
While specific research on the rational design of this compound derivatives is limited, strategies applied to other chromone-based compounds can provide valuable insights. One approach involves the synthesis of hybrid molecules that combine the chromone scaffold with other pharmacologically active moieties. For instance, the conjugation of chromones with indole (B1671886) or pyrazole (B372694) has led to the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors with significant anti-inflammatory activity. usc.galnih.gov
Another strategy could involve the modification of the core structure of cimifugin itself, followed by glycosylation. For example, the synthesis of amino acid ester derivatives of cimifugin has been explored. researchgate.net Such modifications could alter the molecule's charge and lipophilicity, potentially improving its cell permeability and target engagement.
The process of rational drug design for new this compound derivatives would typically involve:
Computational Modeling and Docking Studies: To predict the binding interactions of designed analogues with specific biological targets, such as enzymes involved in the inflammatory cascade (e.g., COX, lipoxygenase).
Chemical Synthesis: The development of efficient synthetic routes to produce the designed derivatives in the laboratory. rsc.orgmdpi.comresearchgate.net
Biological Evaluation: In vitro and in vivo testing of the synthesized compounds to assess their bioactivity, toxicity, and pharmacokinetic properties. nih.gov
By systematically modifying the structure of this compound—for example, by altering the substituents on the chromone ring, changing the glycosidic linkage, or introducing different sugar moieties—it may be possible to develop new therapeutic agents with superior efficacy for treating inflammatory and other diseases. The chromone skeleton serves as a versatile template for the design of novel anti-inflammatory agents. nih.govresearchgate.net
Methodological Paradigms in Cimifugin Beta D Glucopyranoside Research
In Vitro Cell Culture Models for Biological Activity Assessment
In vitro cell culture models are fundamental tools for the initial screening and detailed assessment of the biological effects of Cimifugin (B1198916) beta-D-glucopyranoside. These systems allow for the study of cellular responses in a controlled environment.
Researchers have utilized various cell lines to investigate the compound's activities. For instance, its anti-proliferative effects have been observed in vascular smooth muscle cells (SMCs). One study noted that Prim-O-glucosylcimifugin, another name for Cimifugin beta-D-glucopyranoside, can inhibit the proliferation of SMCs that have been stimulated by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).
Furthermore, its potential anticancer properties have been explored using human colon cancer cell lines such as Caco-2. Studies on extracts from Saposhnikovia divaricata root, which contain this compound, have demonstrated an ability to reduce the viability of Caco-2 cells. researchgate.net These models are crucial for determining the compound's efficacy and for guiding further mechanistic studies. The use of the MTT assay is a common method to assess cell viability in these experiments. nih.gov
Table 1: Examples of In Vitro Cell Culture Models in this compound Research
| Cell Line | Model Type | Biological Activity Observed |
| Smooth Muscle Cells (SMCs) | Vascular Inflammation/Proliferation | Inhibition of TNF-α-stimulated proliferation. |
| Caco-2 | Colon Cancer | Reduced cell viability. researchgate.net |
| RAW 264.7 Macrophages | Inflammation | Inhibition of inflammatory factor release. nih.govresearchgate.net |
Biochemical and Enzymatic Assays for Target Validation
To validate the molecular targets of this compound, researchers employ a variety of biochemical and enzymatic assays. These assays are designed to measure the compound's direct effect on specific proteins, typically enzymes, involved in disease pathways.
A significant area of investigation is the compound's anti-inflammatory activity. Research has shown that this compound can downregulate the expression of key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. selleck.co.jpnih.gov This inhibition occurs at both the mRNA and protein levels, suggesting a mechanism that involves the suppression of gene expression for these inflammatory mediators. selleck.co.jp
The activity of these enzymes is often quantified using specific assay kits. For example, COX-1 and COX-2 inhibition assays measure the production of prostaglandins (B1171923) from arachidonic acid. mdpi.com Additionally, enzyme-linked immunosorbent assays (ELISAs) are widely used to quantify the levels of secreted inflammatory cytokines, such as TNF-α and various interleukins (ILs), in the cell culture medium following treatment with the compound. researchgate.net These assays confirm that the observed anti-inflammatory effects are due to the modulation of specific, validated targets.
Flow Cytometry and Cell-Based Assays for Cellular Responses (e.g., Cell Cycle, Apoptosis)
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of this compound research, it is indispensable for studying cellular responses like cell cycle progression and apoptosis (programmed cell death).
Studies have indicated that this compound can induce cell cycle arrest. Specifically, it has been shown to increase the proportion of smooth muscle cells in the G0/G1 phase of the cell cycle. nih.govnih.gov This arrest prevents cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby halting proliferation. This is typically analyzed by staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), and then measuring the fluorescence intensity of each cell by flow cytometry. nih.gov Cells in the G0/G1 phase have a normal (2n) DNA content, while cells in G2/M have double the DNA content (4n). A population of cells with DNA content less than 2n (a "sub-G1" peak) is often indicative of apoptosis, due to DNA fragmentation. mdpi.com
Apoptosis induction is another key cellular response that can be quantified using flow cytometry. A common method is the Annexin V/PI assay. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By staining cells with both, researchers can distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+). nih.gov
Advanced Omics Technologies (e.g., RNA Sequencing, Proteomics) for Mechanistic Insights
To gain a broader, unbiased understanding of the mechanisms of action of this compound, researchers can turn to advanced "omics" technologies. These methods provide a global snapshot of molecular changes within a cell or organism.
RNA Sequencing (RNA-seq) is a transcriptomic technique that profiles all RNA molecules in a sample. While specific RNA-seq studies on cells treated directly with isolated this compound are not yet prevalent, transcriptomic analyses of its source plant, Saposhnikovia divaricata, have been performed. These studies have identified key enzyme genes involved in the biosynthesis of chromones and coumarins, including those related to the phenylpropanoid biosynthesis pathway. nih.gov In a therapeutic context, RNA-seq could be applied to cell culture models (e.g., macrophages or cancer cells) treated with the compound. This would reveal all differentially expressed genes (DEGs), providing comprehensive insights into the affected signaling pathways, such as the NF-κB and MAPK pathways, which are known to be modulated by this compound. nih.govnih.gov
Proteomics , the large-scale study of proteins, offers a complementary view to transcriptomics. By using techniques like mass spectrometry-based data-independent acquisition (DIA), proteomics can identify and quantify thousands of proteins in a sample, revealing changes in protein abundance that result from drug treatment. This approach could validate the findings from RNA-seq and identify post-translational modifications that are not visible at the transcript level. For this compound, a proteomics study could confirm the downregulation of iNOS and COX-2 and potentially uncover novel protein targets, further clarifying its anti-inflammatory and anti-proliferative mechanisms.
Computational and In Silico Modeling Techniques
Computational and in silico methods are increasingly used to predict and rationalize the biological activities of natural compounds, saving time and resources in the drug discovery pipeline.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein target). nih.gov This method is used to predict the binding affinity and interaction patterns between the ligand and the active site of the target protein.
For this compound, molecular docking could be used to model its interaction with the active sites of its known targets, COX-2 and iNOS. researchgate.net Although specific docking studies for this glycoside are limited, the methodology is well-established. Researchers would retrieve the 3D crystal structure of the target protein (e.g., COX-2) from a database like the Protein Data Bank (PDB). nih.gov Using software like AutoDock, they would then simulate the binding of the compound, calculating a binding energy score that indicates the stability of the complex. nih.gov The simulation can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues (e.g., Arg120, Tyr385, Ser530 in the COX active site), explaining the basis of its inhibitory activity at a molecular level. japsonline.com
Network pharmacology is an approach that analyzes the complex interactions between drugs, targets, and diseases from a network perspective. This systems-level understanding is particularly valuable for compounds from traditional medicine, which often act on multiple targets.
A network pharmacology-based study on Saposhnikovia divaricata identified 18 active compounds, including this compound (referred to as prim-O-glucosylcimifugin), and 38 potential targets related to type I allergy. nih.gov The analysis constructed a "compound-target-pathway" network, which revealed that the therapeutic effects were likely mediated through the modulation of interconnected signaling pathways, including the calcium signaling pathway, PI3K-Akt signaling pathway, and MAPK signaling pathway. nih.gov This type of analysis helps to visualize the polypharmacological nature of the compound, showing how its interaction with multiple targets can lead to a systemic therapeutic effect, and provides a scientific basis for its traditional uses. nih.govnih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies represent powerful computational paradigms in medicinal chemistry and drug discovery. These approaches aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific, in-depth cheminformatics and QSAR analyses exclusively targeting this compound are not extensively documented in publicly available research, the broader class of chromone (B188151) derivatives, to which it belongs, has been the subject of such investigations. These studies provide a methodological framework that could be readily applied to understand and predict the bioactivities of this compound and its analogues.
The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be built to predict the activity of new, unsynthesized compounds. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of molecules with the highest potential for desired biological effects.
Research into the QSAR of chromone derivatives has explored various biological activities, including antioxidant, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov These studies typically involve the generation of a dataset of chromone analogues with experimentally determined biological activities. Molecular descriptors for each compound are then calculated, which can be categorized into several types:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.
Hydrophobic descriptors: These measure the hydrophobicity of the molecule, which influences its transport and binding characteristics.
Once the descriptors are calculated, various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANNs), are employed to develop the QSAR model. nih.govnih.gov The validity and predictive power of these models are rigorously assessed using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²).
A notable example of QSAR application to this class of compounds is the three-dimensional QSAR (3D-QSAR) study on synthetic chromone derivatives to evaluate their antioxidant activity. nih.gov In this research, Molecular Field Analysis (MFA) was used to build a model that correlated the steric and electrostatic fields of the molecules with their radical scavenging capabilities. nih.govnih.gov The resulting model demonstrated good predictive power, suggesting that specific substitutions on the chromone scaffold are crucial for antioxidant activity. nih.govresearchgate.net
Another study focused on 3D-QSAR models for chromone derivatives as HIV-1 protease inhibitors. nih.govresearchgate.net This research utilized different molecular alignment methods to create robust models that could guide the design of more potent inhibitors. nih.gov The findings from such studies highlight the importance of the spatial arrangement of functional groups for effective interaction with biological targets.
For the anti-inflammatory activity of flavonoids, a class of compounds closely related to chromones, QSAR models have also been developed. nih.gov These models help to elucidate the structural features that contribute to the anti-inflammatory effects, which is particularly relevant for this compound, a compound known for its anti-inflammatory properties.
The insights gained from these QSAR studies on related compounds can inform future computational research on this compound. By applying similar methodologies, it would be possible to:
Identify the key structural motifs of this compound responsible for its biological activities.
Predict the bioactivity of new, semi-synthetic derivatives of this compound.
Design novel compounds with enhanced therapeutic potential.
Below is a table summarizing the findings from representative QSAR studies on chromone derivatives, illustrating the statistical robustness of the models developed.
| Study Focus | QSAR Method | Key Statistical Parameters | Key Findings |
| Antioxidant Activity of Synthetic Chromone Derivatives | 3D-QSAR (MFA) | r² = 0.868, q² = 0.771, pred_r² = 0.924 nih.govresearchgate.net | Substitutional patterns on the chromone ring significantly influence antioxidant activity. |
| HIV-1 Protease Inhibition by Chromone Derivatives | 3D-QSAR (MFA) | r² = 0.886, q² = 0.789, pred_r² = 0.995 nih.govresearchgate.net | Receptor-based alignment provided the most statistically significant model, guiding the design of potent inhibitors. |
| Anti-inflammatory Activity of Flavonoids | Machine Learning-based QSAR | - | Structural attributes related to steric and electrostatic properties are crucial for anti-inflammatory activity. nih.gov |
Future Research Trajectories and Translational Perspectives for Cimifugin Beta D Glucopyranoside
Discovery of Novel Molecular Mechanisms and Unidentified Targets
Current understanding of Cimifugin (B1198916) beta-D-glucopyranoside's mechanism of action is largely centered on its anti-inflammatory properties. Research has shown that it can inhibit key inflammatory pathways, including nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and the production of nitric oxide. medchemexpress.com Its aglycone, cimifugin, has been shown to target TNF-alpha and COX-2. frontiersin.orgnih.gov
However, the full spectrum of its molecular interactions is likely more complex. Future research should prioritize the identification of novel and as-yet-unidentified molecular targets. The use of high-throughput screening and "omics" technologies, such as genomics, proteomics, and metabolomics, could be instrumental in uncovering these unknown pathways. For instance, screening against a wider array of receptors, enzymes, and ion channels could reveal unexpected therapeutic applications.
One promising avenue is the exploration of its effects on cellular signaling beyond the well-established inflammatory cascades. Investigating its influence on pathways related to cellular proliferation, apoptosis, and angiogenesis could be particularly relevant for its potential in cancer therapy. medchemexpress.com While the anticancer effects of extracts from Saposhnikovia divaricata have been noted, the specific contribution and detailed molecular mechanisms of Cimifugin beta-D-glucopyranoside in this context are not yet fully elucidated. researchgate.net
Table 1: Known and Potential Molecular Targets of this compound and its Aglycone
| Target Category | Known/Potential Targets | Associated Biological Effects |
| Inflammatory Pathways | NF-κB, MAPKs, TNF-alpha, COX-2, Nitric Oxide | Anti-inflammatory |
| Cellular Proliferation | Unidentified | Potential anticancer |
| Apoptosis | Unidentified | Potential anticancer |
| Angiogenesis | Unidentified | Potential anticancer |
Exploration of Synergistic Combinatorial Strategies
The concept of synergistic combination therapy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. nih.gov For this compound, exploring such combinations holds significant promise for enhancing its therapeutic efficacy and potentially reducing the required doses of co-administered drugs, thereby minimizing side effects.
Future research should focus on systematically evaluating the synergistic potential of this compound with existing therapeutic agents. For example, in the context of cancer treatment, studies could investigate its combination with conventional chemotherapeutic drugs. researchgate.net Research on other natural compounds like decursin (B1670152) has shown that such combinations can enhance chemotherapy sensitivity and reverse drug resistance in cancer cells. researchgate.net Similar investigations are warranted for this compound.
Furthermore, its anti-inflammatory properties suggest that it could be a valuable adjunct in treating inflammatory and autoimmune diseases. Combining it with standard-of-care anti-inflammatory drugs could lead to improved outcomes. Additionally, exploring its synergy with antibiotics is another intriguing possibility, as some phytochemicals have been shown to enhance the efficacy of antimicrobial agents. nih.gov
Table 2: Potential Synergistic Combinations for this compound
| Therapeutic Area | Potential Combination Agents | Rationale for Synergy |
| Oncology | Conventional Chemotherapeutics (e.g., doxorubicin) | Enhanced cytotoxicity, reversal of drug resistance |
| Inflammatory Diseases | NSAIDs, Corticosteroids | Multi-target inhibition of inflammatory pathways |
| Infectious Diseases | Antibiotics (e.g., gentamicin, trimethoprim) | Increased antimicrobial efficacy, combating resistance |
Development of Advanced Delivery Systems and Formulation Technologies
The clinical translation of many promising natural compounds is often hampered by poor bioavailability, low solubility, and rapid metabolism. To overcome these challenges, the development of advanced drug delivery systems for this compound is crucial.
Nanoformulations, such as nanoparticles and liposomes, offer a promising approach to improve the pharmacokinetic profile of this compound. Encapsulating this compound within these carriers could enhance its solubility, protect it from premature degradation, and facilitate targeted delivery to specific tissues or cells. While research on liposomal delivery systems for other compounds has shown promise in enhancing cellular uptake, specific studies on this compound are needed. nih.gov
Future research should focus on the design and characterization of various nanoformulations of this compound. This would involve assessing their physicochemical properties, drug-loading capacity, release kinetics, and in vitro and in vivo efficacy and safety. Such advancements in formulation technology will be critical for realizing the full therapeutic potential of this compound.
Biotechnological Approaches for Sustainable Production and Derivatization
The reliance on plant extraction for obtaining this compound can be a bottleneck for its large-scale production due to factors like geographical constraints, seasonal variations, and low yields. Biotechnological approaches offer a sustainable and scalable alternative.
Metabolic engineering of microorganisms or plant cell cultures presents a viable strategy for the production of this compound. frontiersin.orgrsc.orgnih.gov Recent breakthroughs have led to the complete elucidation of the biosynthetic pathway of furochromones, including prim-O-glucosylcimifugin (a synonym for this compound), in Saposhnikovia divaricata. This knowledge paves the way for reconstructing this pathway in microbial hosts like Escherichia coli or yeast. Indeed, the de novo biosynthesis of prim-O-glucosylcimifugin has already been successfully demonstrated in tobacco leaves (Nicotiana benthamiana), highlighting the feasibility of this approach.
Furthermore, the synthesis of novel derivatives of this compound could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. The structural modification of the aglycone or the sugar moiety could be explored to generate a library of new chemical entities for screening and further development.
Deeper Understanding of Biosynthetic Pathways and Chemotaxonomic Implications
A thorough understanding of the biosynthesis of this compound in its natural source, Saposhnikovia divaricata, is fundamental for both its biotechnological production and for chemotaxonomic studies. Recent research has made significant strides in this area, identifying key enzymes and genes involved in the furochromone biosynthetic pathway. researchgate.net
Transcriptome profiling of S. divaricata has identified several candidate genes responsible for the synthesis of the active ingredients. researchgate.net The complete biosynthetic pathway, involving enzymes such as prenyltransferase, pentaketide (B10854585) chromone (B188151) synthase, peucenin (B10754109) cyclase, methyltransferase, hydroxylase, and glycosyltransferases, has been dissected. researchgate.net
Further research could focus on the regulatory networks that control the expression of these biosynthetic genes. This knowledge would be invaluable for optimizing the yield of this compound in both its natural host and in engineered systems. From a chemotaxonomic perspective, a detailed understanding of the distribution of this and related chromones within the Apiaceae family can provide insights into the evolutionary relationships between different plant species and aid in the discovery of new natural products.
Q & A
Q. What methodologies are recommended for optimizing the extraction of cimifugin beta-D-glucopyranoside from plant sources?
The Box-Behnken experimental design is a robust method for optimizing extraction parameters. Key variables include ethanol concentration (76%), extraction time (45 min), and material-liquid ratio (2:43 mL/g). Validation via HPLC ensures reproducibility, with reported yields of 0.309 mg/g for cimifugin and 0.833 mg/g for sec-O-glucosylhamaudol in Saposhnikovia divaricata .
Q. How can researchers identify and quantify this compound in plant extracts?
High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or LC-MS is standard for identification. For quantification, calibration curves using reference standards (e.g., prim-O-glucosylcimifugin) are essential. LC/MS confirms structural markers like cimifugin glycosides in Cimicifuga foetida extracts .
Q. What in vitro models are suitable for studying the anti-inflammatory mechanisms of this compound?
Use LPS-activated RAW 264.7 macrophages to assess inhibition of pro-inflammatory mediators (e.g., NO, COX-2, iNOS). The CCK-8 assay confirms non-cytotoxic concentrations (15–100 μg/mL) prior to testing. Mechanistic studies should include Western blotting for JAK2/STAT3 signaling and qPCR for mRNA expression .
Q. How does this compound exhibit antinociceptive effects in vivo?
The formalin test in rodents is a validated model. Intrathecal administration at 100–300 μg reduces phase 1 (acute pain) and phase 2 (inflammatory pain) flinch responses. ED50 values (e.g., 696.1 μg in phase 1) and confidence intervals should be calculated to determine dose-efficacy relationships .
Advanced Research Questions
Q. How can contradictory data on the concentration-dependent effects of this compound be resolved?
Dose-response discrepancies (e.g., anti-inflammatory vs. analgesic effects) may arise from differential pathway activation. For example, low concentrations (<50 μg/mL) inhibit JAK2/STAT3, while higher doses (>100 μg/mL) modulate NF-κB or MAPK cascades. Systematic dose-ranging studies with pathway-specific inhibitors are critical .
Q. What advanced models can elucidate the compound’s dual role in cancer and inflammation?
3D tumor spheroids or co-culture systems (e.g., macrophages with FaDu pharyngeal carcinoma cells) mimic in vivo complexity. Apoptosis assays (Annexin V/PI staining) and transcriptomics can reveal dose-dependent shifts from anti-inflammatory to pro-apoptotic mechanisms .
Q. How do extraction methods impact the bioactivity of this compound?
Comparative studies using Soxhlet vs. ultrasound-assisted extraction should assess yield, purity (via HPLC), and downstream effects on NF-κB inhibition. Ethanol concentration (>70%) preserves glycosidic bonds, critical for maintaining anti-inflammatory activity .
Q. What strategies validate the compound’s efficacy in vascular biology research?
Assess smooth muscle cell (SMC) proliferation using TNF-α-stimulated models. Flow cytometry quantifies G0/G1 phase arrest, while RNA-seq identifies cell cycle regulators (e.g., cyclin D1). Cross-validate findings with primary SMCs to ensure translational relevance .
Q. How can multi-omics approaches enhance mechanistic understanding?
Integrate proteomics (e.g., phospho-kinase arrays) and metabolomics (e.g., UPLC-QTOF-MS) to map signaling networks. For example, this compound’s suppression of CREB and nitric oxide pathways in macrophages can be corroborated with phosphoprotein profiling .
Q. What are the challenges in standardizing pharmacokinetic studies for this compound?
Poor aqueous solubility necessitates formulation optimization (e.g., nanoemulsions). LC-MS/MS methods with deuterated internal standards improve plasma quantification accuracy. Tissue distribution studies in rodents should prioritize organs with high iNOS/COX-2 expression (e.g., liver, spleen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
